(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Description
(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
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Biological Activity
The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The compound consists of:
- An imidazole ring which is known for its presence in various bioactive compounds.
- A thioether linkage which may enhance biological interactions.
- A trimethoxyphenyl group that could influence solubility and bioactivity.
Antimicrobial Activity
Compounds with thioether functionalities often exhibit antimicrobial properties. Preliminary studies suggest that derivatives of this compound may inhibit the growth of various pathogens. For instance:
- Imidazole derivatives are frequently investigated for their antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Imidazole-containing compounds have been reported to possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance:
Compound Type | Target Cancer Type | Activity |
---|---|---|
Imidazole derivatives | Various cancers | Inhibitory effects on cell growth |
Anti-inflammatory Activity
The presence of methoxy groups in phenolic compounds has been associated with enhanced anti-inflammatory effects. This compound's structure suggests potential activity in reducing inflammation through modulation of inflammatory pathways .
The biological activity of this compound likely involves:
- Enzyme inhibition : The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites on enzymes.
- Redox reactions : The thioether group may participate in redox reactions that modulate biological effects .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Antimicrobial Screening : A study screened imidazo-pyrazole derivatives for antimicrobial activity against Mycobacterium tuberculosis, revealing significant inhibitory effects .
- Anticancer Evaluation : Research on 2-(4-substituted phenyl)-1-substituted imidazoles demonstrated promising results against various cancer cell lines, indicating potential therapeutic applications .
- Inflammation Models : In vivo studies using models of inflammation showed that methoxy-substituted phenols could significantly reduce inflammatory markers .
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14-5-7-15(8-6-14)13-28-21-22-9-10-23(21)20(24)16-11-17(25-2)19(27-4)18(12-16)26-3/h5-8,11-12H,9-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUDSFXYMURRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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